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Compound of Interest

Compound Name: Pinofuranoxin A

Cat. No.: B12417595

For Researchers, Scientists, and Drug Development Professionals

Initially isolated from the invasive pathogen Diplodia sapinea, Pinofuranoxin A, a trisubstituted
furanone, demonstrated notable biological activity, including phytotoxic and antifungal
properties.[1][2] The originally proposed structure, characterized by NMR and HRESIMS
spectra, featured a unique combination of a butenolide core and an epoxy side chain.[1][3]
However, recent investigations involving total synthesis and DFT-based spectral analysis have
led to a critical revision of its stereochemistry.[4] This guide provides an in-depth analysis of the
data and methodologies that culminated in the revised structure of Pinofuranoxin A, offering a
comprehensive resource for researchers in natural product synthesis, mycotoxin research, and
drug discovery.

Spectroscopic Data: A Tale of Two Structures

The journey to revise the structure of Pinofuranoxin A began with a careful re-examination of
its spectroscopic data. While the originally proposed structure was consistent with much of the
initial NMR and mass spectrometry data, subtle discrepancies emerged upon the synthesis and
analysis of all possible stereoisomers. The following tables summarize the key quantitative data
for both the originally proposed and the revised structures of Pinofuranoxin A.

Table 1: Comparison of *H NMR Data (CDClIs, 400 MHz) for Pinofuranoxin A Isomers
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Originally Proposed

Revised Structure & (ppm),

Position Structure & (ppm), J (Hz) J (Hz2)

4 4.68 (br s) 4.68 (br s)

5 4.44 (q, 6.5) 4.44 (q, 6.5)

6 6.89 (dd, 2.1, 1.5) 6.89 (dd, 2.1, 1.5)
7 3.52 (m) 3.52 (m)

8 3.06 (dq, 5.5, 2.1) 3.06 (dq, 5.5, 2.1)
9-Me 1.45 (d, 5.5) 1.45 (d, 5.5)
5-Me 1.48 (d, 6.5) 1.48 (d, 6.5)

Data for the originally
proposed structure is based on
the initial isolation reports.
Data for the revised structure
is based on the comparative
analysis with synthetic

stereoisomers.

Table 2: Comparison of 13C NMR Data (CDClIs, 100 MHz) for Pinofuranoxin A Isomers
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Originally Proposed

Position Revised Structure & (ppm)
Structure & (ppm)

2 170.1 170.1
3 132.8 132.8
4 72.1 72.1
5 78.9 78.9
6 138.5 138.5
7 59.8 59.8
8 58.1 58.1
9-Me 17.2 17.2
5-Me 19.3 19.3

Data for the originally
proposed structure is based on
the initial isolation reports.
Data for the revised structure
is based on the comparative
analysis with synthetic

stereoisomers.

Table 3: Physicochemical and Spectrometric Data

Parameter

Originally Reported Pinofuranoxin A

Molecular Formula

CoH1204

HRESIMS [M+H]*

m/z 185.0823 (calcd for CoH1304, 185.0823)

Optical Rotation [a]?>_D_

+22.4 (c 0.34, MeOH)

UV A_max_ (log €) in CH3sCN 227 (4.1) nm

Data obtained from the initial isolation and

characterization of Pinofuranoxin A.
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The Path to Structural Revision: A Logical Workflow

The revision of Pinofuranoxin A's structure was a systematic process involving the synthesis
of all possible diastereomers and a detailed comparison of their spectroscopic data with that of
the natural product. This workflow was crucial in identifying the correct relative and absolute
stereochemistry.

Caption: Workflow for the structural revision of Pinofuranoxin A.

Experimental Protocols: Synthesizing the Truth

The cornerstone of the structural revision was the non-diastereoselective synthesis of all four
possible stereoisomers of Pinofuranoxin A, which allowed for direct comparison with the
natural product. The key steps in the synthetic protocols are detailed below.

General Synthetic Strategy: The synthesis commenced from a known chiral starting material to
establish the stereochemistry of the butenolide ring. Subsequent steps involved the
introduction of the side chain via a Wittig-type reaction, followed by stereoselective epoxidation
to generate the different diastereomers of the epoxy group.

Key Experimental Procedures:

o Synthesis of the Butenolide Core: The synthesis of the y-methyl-a,3-unsaturated-y-lactone
core was achieved through a multi-step sequence starting from a commercially available
chiral precursor. The specific reactions and conditions were adapted from established
literature procedures for butenolide synthesis.

» Wittig Reaction for Side Chain Installation: To introduce the exocyclic double bond and the
precursor to the epoxy ring, a Horner-Wadsworth-Emmons reaction was employed. A
phosphonate reagent was reacted with the butenolide intermediate in the presence of a
strong base (e.g., NaH) in an anhydrous solvent (e.g., THF) at low temperatures to afford the
desired a,3-unsaturated ester.

o Stereoselective Epoxidation: The crucial step to generate the different diastereomers was
the epoxidation of the double bond in the side chain.

o For the syn-epoxide: An epoxidation protocol known to favor syn-directing hydroxyl groups
was utilized. This typically involves the use of a peroxy acid (e.g., m-CPBA) in a
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chlorinated solvent (e.g., CH2CL).

o For the anti-epoxide: To achieve the opposite stereochemistry, a different epoxidation
method was employed, often involving a Sharpless asymmetric epoxidation or a substrate-
controlled epoxidation where the directing group is modified or absent.

 Purification and Characterization: Each synthesized stereoisomer was meticulously purified
using column chromatography and/or preparative thin-layer chromatography (TLC). The
structure and stereochemistry of each isomer were unequivocally confirmed by a full suite of
spectroscopic techniques, including *H NMR, 3C NMR, COSY, HSQC, HMBC, and NOESY
experiments, as well as high-resolution mass spectrometry (HRESIMS) and measurement of
specific rotation.

Signaling Pathways and Biological Implications

While the primary focus of the revision was on the chemical structure, the correct
stereochemistry is paramount for understanding the biological activity of Pinofuranoxin A. The
molecule contains two key reactive sites: the a,3-unsaturated carbonyl system and the epoxide
ring. These functional groups are known to interact with biological nucleophiles, such as
cysteine residues in proteins, through Michael addition and nucleophilic substitution,
respectively.

Pinofuranoxin A
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Carbonyl

‘ Biological Nucleophile | " " " Observed Bioactivity
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Michael Addition Cellular Target Biological Effect

Click to download full resolution via product page

Caption: Putative mechanism of action for Pinofuranoxin A.
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The precise three-dimensional arrangement of these reactive functional groups, as defined by
the revised structure, will dictate the molecule's binding affinity and reactivity towards its
biological targets. Therefore, the availability of all synthetic stereocisomers provides a valuable
toolkit for detailed structure-activity relationship (SAR) studies to elucidate the specific
molecular interactions responsible for the bioactivity of Pinofuranoxin A.

Conclusion

The structural revision of Pinofuranoxin A underscores the critical importance of total
synthesis in the unequivocal characterization of complex natural products. While modern
spectroscopic techniques are powerful tools, their interpretation can be challenging for
conformationally flexible molecules. The synthesis of all possible stereoisomers provides the
ultimate proof of structure and opens the door to a deeper understanding of the biological
function of this intriguing mycotoxin. This detailed guide serves as a comprehensive reference
for researchers working on Pinofuranoxin A and related natural products, facilitating further
investigation into its therapeutic and phytotoxic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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